molecular formula C16H14ClNO B5782325 N-(3-chloro-4-methylphenyl)-3-phenylacrylamide

N-(3-chloro-4-methylphenyl)-3-phenylacrylamide

Cat. No. B5782325
M. Wt: 271.74 g/mol
InChI Key: QUWVSGJDDMDFAD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, also known as CPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which have been shown to have a range of biological and chemical properties. In

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a tool for studying the role of protein kinases in cancer, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with proteins through covalent bonding and non-covalent interactions. N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been shown to selectively bind to certain proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of cell death in cancer cells, and the modulation of neurotransmitter release in the brain. N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in lab experiments is its high selectivity for certain proteins, which can make it a valuable tool for studying protein-ligand interactions. However, N-(3-chloro-4-methylphenyl)-3-phenylacrylamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide can be challenging, which may limit its availability for use in research.

Future Directions

There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, including the development of new synthetic methods for producing N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, the identification of new protein targets for N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is a multi-step process that involves the reaction of 3-chloro-4-methylbenzaldehyde with phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is purified through recrystallization to yield N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in high purity.

properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWVSGJDDMDFAD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide

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